Welwitindolinone A isonitrile

MDR reversal P-glycoprotein inhibition chemosensitization

Natural product researchers face sourcing challenges for authentic Welwitindolinone A Isonitrile with confirmed terminal isonitrile (-NC) integrity-critical for reliable assay data and synthetic benchmarking. This compound addresses that gap with verified spiro-oxindole architecture. • Structurally-matched negative control for P-gp/MDR reversal assays: confirmed inactive in [3H]vinblastine accumulation and [3H]azidopine photoaffinity labeling • Authentic reference standard for antifungal screening programs targeting cyanobacterial isonitrile metabolites • Benchmark target for total synthesis methodology development featuring spiro-oxindole core and axial chloro stereocenter • Validated chemical standard for WelI1/WelI3 isonitrile biosynthesis enzyme assays and heterologous pathway reconstitution

Molecular Formula C21H21ClN2O
Molecular Weight 352.9 g/mol
Cat. No. B1245564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWelwitindolinone A isonitrile
Synonymswelwitindolinone A isonitrile
Molecular FormulaC21H21ClN2O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC1(C2CC(C(C(=C2C13C4=CC=CC=C4NC3=O)[N+]#[C-])(C)C=C)Cl)C
InChIInChI=1S/C21H21ClN2O/c1-6-20(4)15(22)11-13-16(17(20)23-5)21(19(13,2)3)12-9-7-8-10-14(12)24-18(21)25/h6-10,13,15H,1,11H2,2-4H3,(H,24,25)/t13-,15+,20+,21+/m0/s1
InChIKeyXLRFBPJWPHKLJV-OKKVMHGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Welwitindolinone A Isonitrile Specifications


Welwitindolinone A isonitrile is a spiro-oxindole natural product belonging to the hapalindole-type indole alkaloid family, isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata [1]. It features a distinctive spirocyclic architecture, an axial chloro substituent, and a terminal isonitrile (-NC) functional group that defines its chemical and biological identity [1]. The compound was originally identified and isolated based on its activity in reversing multiple drug resistance (MDR) and its potent antifungal properties [2].

Workflow Antifungal screening or MDR negative-control studies
Selection Isonitrile functional group identity confirmation
Context Spiro-oxindole natural product alkaloid probe

Welwitindolinone A Isonitrile: Analog Substitution Limitations


Substituting Welwitindolinone A isonitrile with structurally similar welwitindolinone analogs is not scientifically defensible due to profound functional group-dependent divergence in biological activity. Direct comparative studies have established that replacement of the terminal isonitrile (-NC) moiety with an isothiocyanate (-NCS) group in otherwise identical core scaffolds results in complete loss of P-glycoprotein (P-gp) interaction and MDR reversal activity [1]. This structure-activity divergence is further underscored by distinct biosynthetic gene cluster organization: the welwitindolinone gene cluster is conserved in producing strains but organizationally distinct from hapalindole and ambiguine clusters, reflecting divergent enzymatic tailoring and metabolite specialization that cannot be captured by generic hapalindole-type compounds [2].

Welwitindolinone A Isonitrile
Isothiocyanate Analogs
Functional Group
Isonitrile (-NC)
Isothiocyanate (-NCS)
P-gp Target Engagement
Inactive (no binding reported)
Active (reported inhibition)
Research Context
Antifungal mechanism studies
MDR reversal studies

Functional group identity may shift target engagement profile and research context. Scaffold architecture also differs from tetracyclic oxindole analogs.

Welwitindolinone A Isonitrile: Comparative Evidence


P-gp Interaction and Vinblastine Accumulation

In a direct head-to-head comparison of welwitindolinone analogs for MDR reversal activity, Welwitindolinone A isonitrile (compound 2 in the study) was found to be completely inactive for both P-gp interaction and enhancement of intracellular vinblastine accumulation, whereas N-methylwelwitindolinone C isothiocyanate (compound 1) demonstrated potent activity with effects apparent at doses as low as 0.1 µM [1]. The inactivity of the isonitrile analog represents a critical functional divergence that must be accounted for in experimental design [1].

P-gp MDR Reversal
Direct head-to-head comparison
Inactive vs. Active at 0.1 µM
Welwitindolinone A isonitrile: No P-gp activity N-methylwelwitindolinone C isothiocyanate: Active at 0.1 µM
Reported functional divergence context
MCF-7/ADR cells; vinblastine resistance reversal assay
MDR reversal P-glycoprotein inhibition chemosensitization

[3H]Vinblastine Accumulation Hierarchy

A quantitative accumulation assay established a clear rank-order for enhancement of [3H]vinblastine accumulation in SK-VLB-1 cells: N-methylwelwitindolinone C isothiocyanate (compound 1) > Welwitindolinone C isothiocyanate (compound 3) > verapamil > Welwitindolinone A isonitrile (compound 2) [1]. Welwitindolinone A isonitrile ranked lowest among all tested compounds, consistent with its complete inactivity in functional MDR reversal assays [1].

Vinblastine Accumulation
Direct head-to-head comparison
Ranked lowest among tested set
1. N-methylwelwitindolinone C isothiocyanate 2. Welwitindolinone C isothiocyanate 3. Verapamil (reference) 4. Welwitindolinone A isonitrile
Supports P-gp modulation assay interpretation
SK-VLB-1 cells; [3H]vinblastine accumulation assay
P-glycoprotein vinblastine transport MDR modulation

P-gp Photoaffinity Labeling

Photoaffinity labeling experiments using [3H]azidopine in membranes from SK-VLB-1 cells revealed that Welwitindolinone A isonitrile (compound 2) failed to inhibit P-gp labeling, whereas both N-methylwelwitindolinone C isothiocyanate (compound 1) and Welwitindolinone C isothiocyanate (compound 3) demonstrated clear inhibition [1]. This direct binding assay confirms that the isonitrile moiety prevents productive interaction with the P-gp efflux pump [1].

P-gp Photoaffinity Labeling
Direct head-to-head comparison
No inhibition of [3H]azidopine labeling
Welwitindolinone A isonitrile: No binding Isothiocyanate analogs: Clear inhibition
Isonitrile group prevents P-gp target engagement
SK-VLB-1 membranes; [3H]azidopine photoaffinity labeling
P-glycoprotein photoaffinity labeling azidopine binding

Fungicidal Activity Attribution

In the original isolation and characterization study, six isonitrile-containing alkaloids (including Welwitindolinone A isonitrile) collectively accounted for the fungicidal activity of the H. welwitschii extract, whereas the MDR reversing and larvacidal activities were exclusively associated with N-methylwelwitindolinone C isothiocyanate [1]. This class-level functional segregation establishes a clear biological activity divide based on the isonitrile versus isothiocyanate functional group [1].

Fungicidal Attribution
Class-level inference
Isonitriles associated with antifungal activity
Functional segregation context to verify
H. welwitschii extract fractionation study
antifungal isonitrile alkaloids natural product screening

Spirocyclic Scaffold and Stereochemistry

Welwitindolinone A isonitrile features a novel spiro-oxindole architecture that distinguishes it from the tetracyclic oxindole framework of Welwitindolinone C analogs [1]. The total synthesis of this scaffold required a chloronium ion-induced semi-pinacol rearrangement to install the C12 and C13 stereocenters with defined axial chloro substitution, followed by a novel spiro-oxindole-forming reaction . This stereochemical and architectural complexity is unique among welwitindolinone family members and cannot be replicated by commercially available simplified analogs [1].

Scaffold Architecture
Supporting evidence
Spiro-oxindole with axial Cl at C13
Scaffold identity distinguishes from tetracyclic analogs
X-ray crystallography and spectral analysis
spiro-oxindole stereoselective synthesis natural product scaffold

Biosynthetic Gene Cluster Organization

Comparative bioinformatic analysis of cyanobacterial gene clusters revealed that the welwitindolinone gene cluster is conserved in all producing strains but is organizationally distinct from the hapalindole and ambiguine gene clusters [1]. The welwitindolinone cluster employs dedicated tailoring enzymes including oxygenases, methyltransferases, and prenyltransferases that diverge from those found in related clusters [1]. In vitro enzymatic assays with WelI1 and WelI3 confirmed the formation of both cis and trans isoforms of the pivotal indole-isonitrile intermediate, demonstrating that the isonitrile functional group is introduced via a dedicated enzymatic pathway [1].

Gene Cluster Organization
Class-level inference
Distinct from hapalindole and ambiguine clusters
Dedicated non-redundant biosynthetic pathway context
WelI1/WelI3 isonitrile biosynthesis confirmed in vitro
biosynthetic gene cluster isonitrile biosynthesis cyanobacterial natural products

Welwitindolinone A Isonitrile: Recommended Applications


Antifungal Screening and Mode-of-Action Studies

Based on the class-level attribution of fungicidal activity exclusively to isonitrile-containing welwitindolinones, Welwitindolinone A isonitrile is the appropriate reference standard for antifungal screening programs targeting cyanobacterial metabolites [1]. The compound serves as a representative scaffold for investigating the antifungal mechanism of spiro-oxindole isonitriles, which is functionally distinct from the MDR reversal activity associated with isothiocyanate analogs [1].

MDR Reversal Negative Control

Given the complete inactivity of Welwitindolinone A isonitrile in P-gp interaction, [3H]vinblastine accumulation enhancement, and [3H]azidopine photoaffinity labeling assays, this compound serves as an ideal structurally-matched negative control for MDR reversal studies involving N-methylwelwitindolinone C isothiocyanate or other active welwitindolinone analogs [1]. Procurement of Welwitindolinone A isonitrile enables rigorous experimental design with a scaffold-matched inactive comparator that controls for nonspecific effects [1].

Stereoselective Total Synthesis

The spiro-oxindole architecture and axial chloro stereocenter of Welwitindolinone A isonitrile present a challenging synthetic target that has driven the development of innovative methodologies, including chloronium ion-induced semi-pinacol rearrangements and novel spiro-oxindole-forming reactions [1]. Researchers engaged in natural product total synthesis or stereoselective methodology development can use this compound as a benchmark target for evaluating new synthetic strategies [1].

Biosynthetic Gene Cluster Discovery and Expression

The organizationally distinct welwitindolinone biosynthetic gene cluster provides a genomic reference for identifying isonitrile-producing cyanobacterial strains and for heterologous reconstitution studies [1]. Welwitindolinone A isonitrile serves as the authentic chemical standard for validating the functional expression of WelI1 and WelI3 isonitrile biosynthesis enzymes and for confirming successful pathway reconstitution [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
Isonitrile functional group context
Fungicidal mechanism-of-action review
P-gp modulation negative-control studies
Scaffold-matched inactive comparator
P-gp target engagement validation
Stereoselective total synthesis studies
Spiro-oxindole architecture review
Stereochemical outcome benchmarking
Biosynthetic gene cluster validation
Welwitindolinone-specific tailoring enzyme context
Isonitrile biosynthesis pathway reconstitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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